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Compound Name: Carbacyclinsodiumsalt

Cat. No.: B15246990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Carbacyclin, a chemically stable analog of prostacyclin (PGI₂), is a potent inhibitor of platelet

aggregation and a vasodilator. This document provides an in-depth technical overview of

Carbacyclin, with a focus on its physicochemical properties, mechanism of action, and relevant

experimental protocols. While the common form is the free acid, this guide also addresses its

sodium salt.

Physicochemical Properties
Carbacyclin is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the

carboxylic acid group.
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Property Value Source

Chemical Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-

hydroxy-4-[(E,3S)-3-

hydroxyoct-1-

enyl]-3,3a,4,5,6,6a-hexahydro-

1H-pentalen-2-

ylidene]pentanoic acid

PubChem

CAS Number
69552-46-1 (for Carbacyclin

free acid)
PubChem

Molecular Formula C₂₁H₃₄O₄ PubChem

Molecular Weight
350.5 g/mol (for Carbacyclin

free acid)
PubChem

Molecular Weight (Sodium

Salt)

Approximately 372.48 g/mol

(Calculated)
N/A

Mechanism of Action
Carbacyclin exerts its primary biological effects through two main signaling pathways: the

canonical prostacyclin (IP) receptor-mediated pathway in platelets and a secondary pathway

involving the peroxisome proliferator-activated receptor δ (PPARδ) in other cell types, such as

cardiomyocytes.

Inhibition of Platelet Aggregation via the IP Receptor
Pathway
In platelets, Carbacyclin acts as a potent agonist of the prostacyclin (IP) receptor, a G-protein

coupled receptor (GPCR). Binding of Carbacyclin to the IP receptor initiates a signaling

cascade that ultimately inhibits platelet activation and aggregation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15246990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbacyclin Prostacyclin (IP) Receptor Binds to Gs Protein Activates Adenylate Cyclase Activates cAMP Catalyzes conversion of ATP to

ATP

Protein Kinase A (PKA) Activates

Phosphorylated VASP Phosphorylates VASP

↓ Intracellular Ca²⁺ Mobilization

Inhibition of Platelet Aggregation

Click to download full resolution via product page

Carbacyclin's IP Receptor Signaling Pathway in Platelets.

PPARδ-Mediated Signaling in Cardiomyocytes
In cardiomyocytes, Carbacyclin has been shown to activate the peroxisome proliferator-

activated receptor δ (PPARδ), a nuclear receptor.[1] This activation is independent of the IP

receptor signaling pathway and plays a role in regulating cardiac energy metabolism.[1]
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Carbacyclin's PPARδ Signaling Pathway in Cardiomyocytes.

Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing the inhibitory effect of Carbacyclin on

platelet aggregation in vitro.
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Platelet Preparation

Aggregation Assay

Data Analysis

1. Whole Blood Collection
(e.g., from healthy volunteers)

2. Prepare Platelet-Rich Plasma (PRP)
(Centrifugation at low speed)

3. Adjust Platelet Count

4. Pre-incubate PRP with Carbacyclin
(or vehicle control)

5. Add Platelet Agonist
(e.g., ADP, Collagen)

6. Measure Platelet Aggregation
(Light Transmission Aggregometry)

7. Calculate IC₅₀ Value
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Workflow for In Vitro Platelet Aggregation Assay.

Materials:
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Freshly drawn human venous blood

Anticoagulant (e.g., 3.2% sodium citrate)

Carbacyclin sodium salt stock solution

Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)

Phosphate-buffered saline (PBS)

Platelet aggregometer

Procedure:

Platelet-Rich Plasma (PRP) Preparation:

Collect whole blood into tubes containing sodium citrate.

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to

obtain PRP.

Carefully collect the upper PRP layer.

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed

(e.g., 2000 x g) for 10 minutes. PPP is used as a blank for the aggregometer.

Platelet Aggregation Measurement:

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸

platelets/mL) using PPP.

Pre-warm the PRP samples to 37°C.

Add various concentrations of Carbacyclin or vehicle control to the PRP and incubate for a

specified time (e.g., 2 minutes).

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration

of 5-10 µM, or collagen to a final concentration of 2-5 µg/mL).
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Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using a

platelet aggregometer. The increase in light transmission corresponds to platelet

aggregation.

Data Analysis:

The percentage of platelet aggregation is calculated relative to the light transmission of

PPP (representing 100% aggregation).

Plot the percentage of inhibition of aggregation against the logarithm of the Carbacyclin

concentration.

Determine the IC₅₀ value, which is the concentration of Carbacyclin that inhibits platelet

aggregation by 50%.

Quantitative Data
The potency of Carbacyclin in inhibiting platelet aggregation is typically compared to that of the

natural prostacyclin, PGI₂. While specific IC₅₀ values can vary depending on the experimental

conditions (e.g., platelet donor, agonist used), the relative potency provides a valuable

benchmark.

Compound Relative Potency (vs. PGI₂)

Carbacyclin ~30-100 times less potent

Iloprost Potency similar to PGI₂

Treprostinil Less potent than PGI₂

Beraprost Less potent than PGI₂

Conclusion
Carbacyclin is a valuable research tool for studying the prostacyclin signaling pathway and its

role in platelet function and cardiovascular physiology. Its chemical stability offers an advantage

over the labile native prostacyclin. Understanding its dual mechanism of action through both

the IP receptor and PPARδ provides a broader perspective on its potential therapeutic
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applications. The provided experimental framework serves as a starting point for researchers to

investigate the biological activities of Carbacyclin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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